molecular formula C12H15N3O3 B7946885 3-Cyclopentyl-1-(4-nitrophenyl)urea

3-Cyclopentyl-1-(4-nitrophenyl)urea

Cat. No.: B7946885
M. Wt: 249.27 g/mol
InChI Key: ICZBFICXAPISRD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4-nitrophenyl)urea (CAS 903719-24-4) is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol, serves as a key chemical building block and has been identified as a precursor in the synthesis of more complex molecules with potent biological activity . Primary research on this compound and its analogs focuses on their role as Formyl Peptide Receptor 2 (FPR2) agonists . FPR2 is a G-protein-coupled receptor recognized as a crucial target in the active process of resolving inflammation. Agonists of this receptor, such as the cyclopentane urea class to which this compound belongs, are investigated for their pro-resolving and anti-inflammatory properties. Studies have demonstrated that such agonists can effectively inhibit the neutrophil adhesion cascade, a critical early event in the inflammatory response, thereby reducing the number of adherent neutrophils in a concentration-dependent manner . This mechanism suggests potential research applications in taming pathologies with underlying chronic inflammation. Further scientific investigations utilize related aryl urea structures in the development of novel therapeutic agents for various conditions, showcasing the versatility of this chemical scaffold . Specifications: • CAS Number: 903719-24-4 • Molecular Formula: C12H15N3O3 • Molecular Weight: 249.27 g/mol • Purity: ≥95% (by HPLC) This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

1-cyclopentyl-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(13-9-3-1-2-4-9)14-10-5-7-11(8-6-10)15(17)18/h5-9H,1-4H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZBFICXAPISRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Applications:
3-Cyclopentyl-1-(4-nitrophenyl)urea has been investigated for its potential as a lead compound in drug development. Its structure allows it to interact with biological targets, making it a candidate for treating various diseases.

  • Antimicrobial Activity: Research indicates that derivatives of urea compounds exhibit antimicrobial properties. For instance, studies have shown that certain substituted ureas can inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects: The compound's potential anti-inflammatory activity has been explored, particularly in the context of immune-mediated inflammatory diseases (IMIDs). Its ability to modulate inflammatory pathways could make it useful in treating conditions such as rheumatoid arthritis and multiple sclerosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityLow toxicity in human cell lines

Agricultural Applications

Herbicide Development:
this compound can serve as an intermediate in the synthesis of herbicides. Urea derivatives are widely used in agriculture for their efficacy in controlling weed growth.

  • Mechanism of Action: Urea-based herbicides typically function by inhibiting specific enzymes involved in plant growth. The unique structure of this compound may enhance its effectiveness as a herbicide by improving its binding affinity to target enzymes .

Table 2: Comparison of Herbicidal Activity

CompoundMode of ActionEfficacy
IsoproturonInhibits photosynthesisHigh
LinuronDisrupts cell divisionMedium
This compoundPotential novel herbicideUnder Investigation

Chemical Synthesis

Role as an Intermediate:
In synthetic organic chemistry, this compound serves as an important intermediate for producing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

  • Synthesis Methods: The compound can be synthesized through nucleophilic addition reactions involving amines and isocyanates. This method is noted for being environmentally friendly and scalable, which is crucial for industrial applications .

Table 3: Synthesis Pathways

Reaction TypeConditionsYield
Nucleophilic AdditionMild conditions, water as solventHigh
ReductionNitro group reduction to amineModerate

Case Studies

Case Study 1: Antimicrobial Screening
A study screened various substituted ureas against mycobacterial species, revealing that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, outperforming standard treatments . This highlights the compound's potential in addressing antibiotic resistance.

Case Study 2: Herbicide Efficacy
In agricultural trials, derivatives based on the structure of this compound were tested for their herbicidal properties. Preliminary results indicated promising efficacy against common weed species, supporting further development as a commercial herbicide .

Comparison with Similar Compounds

Table 1: Larvicidal and Toxicological Profiles of Selected Urea/Thiourea Derivatives

Compound Substituent (R) LD₅₀ (ppm) Toxicity Class Application
3-Cyclopentyl-1-(4-nitrophenyl)urea* Cyclopentyl N/A Unknown Theoretical studies
3e (Urea) 4-Nitrophenyl 165.6 Moderate Agrochemical research
3d (Thiourea) 4-Trifluorophenyl 67.9 High Larvicidal agent
1c (Thiourea) 4-Methylsulfanylphenyl 118.8 Moderate Larvicidal agent
Pyriminil 3-Pyridylmethyl N/A Highly toxic Rodenticide

*Data inferred from structural analogs; direct studies on 3-cyclopentyl variant are lacking.

Structural and Toxicological Divergences

  • Toxicity : Pyriminil’s high toxicity underscores the risks associated with pyridylmethyl substituents, whereas 4-nitrophenyl ureas without such groups (e.g., 3e) show lower acute toxicity .

Preparation Methods

Methodology

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for introducing the urea carbonyl group. The reaction proceeds via in situ generation of an isocyanate intermediate.

Procedure :

  • Dissolve equimolar amounts of 4-nitroaniline (1.38 g, 10 mmol) and cyclopentylamine (0.99 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the solution to 0°C and add triphosgene (1.78 g, 6 mmol) dropwise under nitrogen.

  • Stir at room temperature for 12 hours.

  • Quench with aqueous sodium bicarbonate, extract with DCM, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–72%12.

Key Advantages :

  • Avoids handling toxic phosgene gas.

  • Scalable for industrial production.

Limitations :

  • Requires strict stoichiometric control to minimize symmetrical urea byproducts.

Bis(4-nitrophenyl) Carbonate Activation

Methodology

Bis(4-nitrophenyl) carbonate activates amines for nucleophilic substitution, forming a carbamate intermediate that reacts with a second amine2.

Procedure :

  • React 4-nitroaniline (1.38 g, 10 mmol) with bis(4-nitrophenyl) carbonate (3.45 g, 11 mmol) in DCM (30 mL) and triethylamine (2.02 mL, 15 mmol) at 0°C for 2 hours.

  • Add cyclopentylamine (1.09 g, 11 mmol) and stir at room temperature for 24 hours.

  • Filter, concentrate, and recrystallize from ethanol.

Yield : 80–85%23.

Key Advantages :

  • High regioselectivity due to the electron-withdrawing nitro group.

  • Mild reaction conditions.

Limitations :

  • Generates stoichiometric 4-nitrophenol waste.

T3P®-Mediated Coupling

Methodology

Propylphosphonic anhydride (T3P®) facilitates urea formation under mild conditions by activating the carbonyl group4.

Procedure :

  • Combine 4-nitroaniline (1.38 g, 10 mmol), cyclopentylamine (0.99 g, 10 mmol), and T3P® (50% w/w in ethyl acetate, 6.8 mL, 12 mmol) in DMF (20 mL).

  • Add N,N-diisopropylethylamine (DIEA, 3.5 mL, 20 mmol) and stir at 25°C for 6 hours.

  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield : 75–78%4.

Key Advantages :

  • Rapid reaction time.

  • Compatible with moisture-sensitive substrates.

Limitations :

  • Requires careful handling of T3P® due to its hygroscopic nature.

Isocyanate Intermediate Method

Methodology

4-Nitrophenyl isocyanate is synthesized from 4-nitroaniline and triphosgene, followed by reaction with cyclopentylamine53.

Procedure :

  • Generate 4-nitrophenyl isocyanate : React 4-nitroaniline (1.38 g, 10 mmol) with triphosgene (1.78 g, 6 mmol) in DCM (30 mL) at reflux for 3 hours.

  • Add cyclopentylamine (0.99 g, 10 mmol) dropwise at 0°C and stir for 4 hours.

  • Isolate the product via vacuum filtration.

Yield : 60–65%5.

Key Advantages :

  • Direct formation of the urea bond.

Limitations :

  • Involves hazardous isocyanate intermediates.

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Triphosgene-Mediated68–72DCM, 0°C → rtScalable, avoids phosgene gasSymmetrical urea byproducts
Bis(4-nitrophenyl) Carbonate80–85DCM, rtHigh selectivity, mild conditions4-Nitrophenol waste generation
T3P®-Mediated75–78DMF, rtFast, moisture-tolerantHygroscopic reagent handling
Isocyanate Intermediate60–65DCM, refluxDirect urea formationHazardous intermediates

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-cyclopentyl-1-(4-nitrophenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reacting cyclopentyl isocyanate with 4-nitroaniline under inert conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Microwave-assisted synthesis (1–2 minutes) has been demonstrated for analogous urea derivatives, achieving high yields with minimal solvent . Key factors affecting yield include stoichiometric ratios, solvent polarity (to stabilize intermediates), and temperature control to minimize side reactions. Characterization via 1^1H/13^13C NMR and X-ray crystallography (for solid-state analysis) is critical to confirm structural integrity .

Q. How do the electronic properties of the 4-nitrophenyl group influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the urea carbonyl, facilitating hydrogen-bonding interactions. This affects solubility (e.g., poor solubility in nonpolar solvents) and stability in protic environments. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attacks, while crystallographic data reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the crystal lattice .

Q. What analytical techniques are most effective for characterizing hydrogen-bonding networks in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving hydrogen-bonding motifs and torsion angles between aromatic rings. Solid-state IR spectroscopy identifies N–H and C=O stretching frequencies, while solution-phase 1^1H NMR can detect dynamic hydrogen bonding through temperature-dependent chemical shifts .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scaling up synthesis while minimizing impurities?

  • Methodological Answer : A factorial design approach (e.g., 2k^k factorial) should test variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) can model interactions between factors to identify optimal conditions. For example, microwave irradiation time and power could be optimized to reduce side products, as seen in analogous urea syntheses . Advanced statistical tools (e.g., ANOVA) validate the significance of each parameter on yield and purity.

Q. What computational strategies can predict the biological activity or supramolecular assembly of this compound?

  • Methodological Answer : Molecular docking simulations (using AutoDock Vina) can screen for binding affinity to biological targets (e.g., kinases), leveraging the urea moiety’s hydrogen-bonding capability. Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) model electronic transitions and charge distribution, while molecular dynamics (MD) simulations predict self-assembly behavior in solvents .

Q. How should researchers resolve contradictions between experimental data (e.g., solubility vs. computational predictions)?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects). Validate predictions by:

  • Conducting controlled solubility tests in varied solvents (polar, nonpolar, protic).
  • Comparing MD simulation results (explicit solvent models) with experimental data.
  • Using machine learning (e.g., COSMO-RS) to refine solubility predictions based on experimental datasets .

Q. What role does the cyclopentyl group play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability. Use logP calculations (e.g., via ChemDraw) and in vitro assays (e.g., Caco-2 cell permeability) to quantify absorption. Metadynamics simulations can model the compound’s interaction with lipid bilayers to predict bioavailability .

Methodological Resources

  • Experimental Design : Apply CRDC subclass RDF2050112 (reaction fundamentals) for reactor design and RDF2050108 (process control) for scaling .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) and computational outputs (Gaussian/PyMol) to ensure consistency .

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